(4-(4-Chlorophenyl)piperazin-1-yl)(1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(4-Chlorophenyl)piperazin-1-yl)(1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl)methanone is a complex organic compound that features a piperazine and piperidine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-Chlorophenyl)piperazin-1-yl)(1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl)methanone typically involves multiple steps:
Formation of the piperazine ring: This can be achieved by reacting 4-chloroaniline with ethylene glycol in the presence of a dehydrating agent.
Formation of the piperidine ring: This involves the reaction of 6-phenoxypyrimidine with piperidine under basic conditions.
Coupling of the two ring systems: The final step involves coupling the piperazine and piperidine derivatives using a suitable coupling agent like carbodiimide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and piperidine rings.
Reduction: Reduction reactions can also occur, especially at the carbonyl group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitro groups under acidic conditions.
Major Products
Oxidation: Oxidation of the piperazine ring can lead to the formation of N-oxides.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: Substitution on the aromatic rings can produce various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, (4-(4-Chlorophenyl)piperazin-1-yl)(1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl)methanone is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may act as a ligand for certain receptors or enzymes, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (4-(4-Chlorophenyl)piperazin-1-yl)(1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl)methanone involves its interaction with specific molecular targets. These targets could include receptors, enzymes, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
- (4-Chlorophenyl)(piperazin-1-yl)methanone
- (4-Chlorophenyl)(piperidin-1-yl)methanone
- (4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone
Uniqueness
What sets (4-(4-Chlorophenyl)piperazin-1-yl)(1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl)methanone apart from similar compounds is its dual ring system, which provides a unique scaffold for chemical modifications. This dual ring system can enhance its binding affinity and specificity for certain biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
[4-(4-chlorophenyl)piperazin-1-yl]-[1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28ClN5O2/c27-21-6-8-22(9-7-21)30-14-16-32(17-15-30)26(33)20-10-12-31(13-11-20)24-18-25(29-19-28-24)34-23-4-2-1-3-5-23/h1-9,18-20H,10-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGMFEWSTJCDXAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl)C4=CC(=NC=N4)OC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.